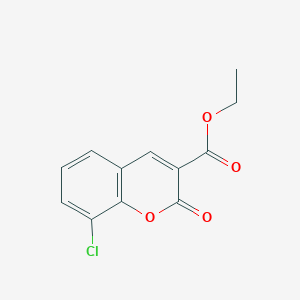

![molecular formula C14H8ClNO2 B3279932 6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one CAS No. 7033-51-4](/img/structure/B3279932.png)

6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one

Descripción general

Descripción

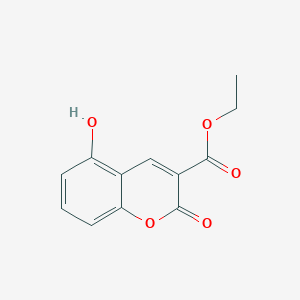

6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one is a reddish-brown crystalline solid . It is a derivative of quinazoline, a class of heterocycles that are considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .

Synthesis Analysis

The synthesis of this compound involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a flattened structure . The dihedral angles of the quinazolinone plane are 9.52 (4)° and 11.94 (6)°, respectively .Chemical Reactions Analysis

The chemical reactions of this compound involve a series of transformations. The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on the carbocation by the anthranilic acid amino group, proton exchange, and loss of a second molecule of ethanol would then yield an iminium ion .Physical and Chemical Properties Analysis

This compound is a reddish-brown crystalline solid . Its chemical properties are characterized by its reactions with other compounds, as described in the “Chemical Reactions Analysis” section.Aplicaciones Científicas De Investigación

Coordination Chemistry with Metals

6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one (hereafter referred to as the compound) demonstrates significant adaptability in coordination chemistry, particularly with metals like zinc and mercury. Ardizzoia et al. (2010) explored this aspect, showing that the compound can provide diverse environments for the metal center, depending on its coordination modes. In certain zinc complexes, the compound is found in an 'open' structure, highlighting its versatility in forming metal-ligand complexes (Ardizzoia, Brenna, & Therrien, 2010).

Synthesis and Antimicrobial Properties

Munusamy et al. (2015) developed an efficient synthesis method for 2-phenyl-4H-benzo[d][1,3]oxazine-4-one derivatives, utilizing copper catalysis under mild conditions. This method offers broad substrate scope and uses an inexpensive catalyst, highlighting the compound's potential in various synthetic applications (Munusamy, Venkatesan, & Sathiyanarayanan, 2015). Additionally, Desai et al. (2017) synthesized novel compounds containing the oxazine structure, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Desai, Bhatt, Joshi, & Vaja, 2017).

Therapeutic Applications

Waisser et al. (2000) synthesized derivatives of the compound showing in vitro activity against Mycobacterium tuberculosis and other strains, surpassing the activity of standard tuberculostatics like isoniazid. This indicates the compound's potential as an antitubercular agent (Waisser, Gregor, Kubicová, Klimešová, Kuneš, Macháček, & Kaustová, 2000).

Application in Cancer Research

Segura-Quezada et al. (2022) utilized a gold(I)-catalyzed synthesis method for 4H-benzo[d][1,3]oxazines, subsequently evaluating their activity in breast cancer cell lines. The results showed varying degrees of cell proliferation inhibition, suggesting the compound's potential as a drug candidate for breast cancer treatment (Segura-Quezada, Torres-Carbajal, Mali, Patil, Luna-Chagolla, Ortiz-Alvarado, Tapia-Juárez, Fraire-Soto, Araujo-Huitrado, Granados-López, Gutiérrez-Hernández, Reyes-Estrada, López-Hernández, López, Chacón-García, & Solorio-Alvarado, 2022).

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one are cancer cells . This compound has been surveyed as a biologically relevant moiety against different cancer cell lines .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation. Attack on this by the anthranilic acid amino group, proton exchange, and loss of a second molecule of ethanol would then yield an iminium ion. Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give a ring-closed dihydro product .

Result of Action

The compound has shown significant antitumor activity in vivo. In Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC), the in-vivo anticancer activity was examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactions to obtain the synthesized oxazines were carried out under very mild conditions such as room temperature or 30°C, without the use of an inert atmosphere . .

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

6-chloro-2-phenyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDCQRFZYXJXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271346 | |

| Record name | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7033-51-4 | |

| Record name | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7033-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dichlorobenzo[d]thiazol-4-amine](/img/structure/B3279887.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)

![PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)](/img/structure/B3279909.png)